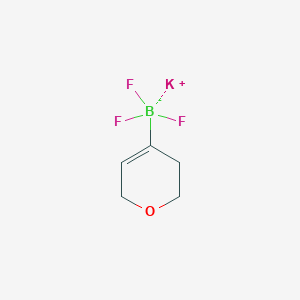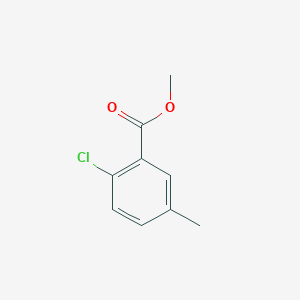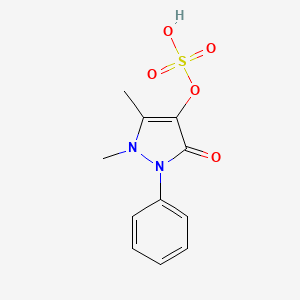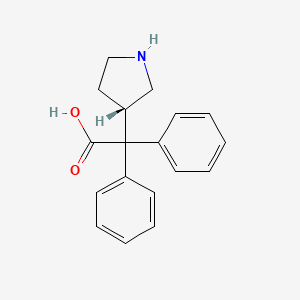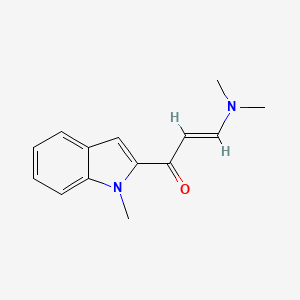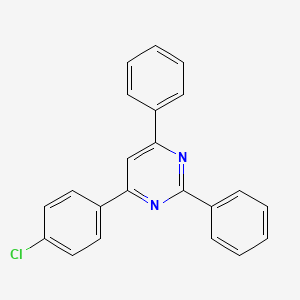
4-Chloro-2,3-difluorophenylboronic acid
Descripción general
Descripción
4-Chloro-2,3-difluorophenylboronic acid is a boronic acid derivative . It is used as an intermediate for pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 4-Chloro-2,3-difluorophenylboronic acid can be achieved from Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene and Water . Protodeboronation of pinacol boronic esters has been reported, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis
The molecular formula of 4-Chloro-2,3-difluorophenylboronic acid is C6H4BClF2O2 . Its average mass is 192.356 Da and its monoisotopic mass is 191.996094 Da .Chemical Reactions Analysis
4-Chloro-2,3-difluorophenylboronic acid can participate in Suzuki-Miyaura cross-coupling reactions . It can also undergo protodeboronation .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
4-Chloro-2,3-difluorophenylboronic acid: is a pivotal reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic synthesis, allowing for the formation of carbon-carbon bonds between various aryl or vinyl boronic acids and aryl or vinyl halides or triflates. The resulting biaryl compounds are foundational structures in pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation Studies
The compound has been utilized in the study of protodeboronation, a process that involves the removal of the boron moiety from boronic esters . This is particularly significant in the synthesis of complex molecules where the boron group is a temporary placeholder that needs to be removed without affecting the rest of the molecule’s structure.
Radical-Polar Crossover Reactions
In radical-polar crossover reactions, 4-Chloro-2,3-difluorophenylboronic acid acts as a building block that can introduce a difluorophenyl group into a molecule . These reactions are useful for creating molecules with novel properties, which can be important in the development of new materials and drugs.
Homologation and Conjunctive Cross Couplings
The boronic acid derivative is used in homologation processes and conjunctive cross couplings . These methods extend the carbon chain of a molecule, providing a pathway to synthesize larger and more complex organic compounds. This is particularly useful in the field of synthetic organic chemistry.
Synthesis of Fluorinated Biaryl Derivatives
Fluorinated biaryl derivatives are synthesized using 4-Chloro-2,3-difluorophenylboronic acid via Suzuki cross-coupling reactions with aryl and heteroaryl halides . These derivatives are important in medicinal chemistry due to the unique properties imparted by the fluorine atoms, such as increased stability and lipophilicity.
Development of Phosphorescent Materials
This boronic acid is involved in the synthesis of phosphorescent materials, which are used in the development of organic light-emitting diodes (OLEDs) . The introduction of the difluorophenyl group can alter the electronic properties of the material, enhancing its emission characteristics.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-2,3-difluorophenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group, becoming oxidized in the process . In the transmetalation step, the 4-Chloro-2,3-difluorophenylboronic acid, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by 4-Chloro-2,3-difluorophenylboronic acid . This reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The organoboron reagents used in this process are relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The primary result of the action of 4-Chloro-2,3-difluorophenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including fluorinated biaryl derivatives .
Action Environment
The efficacy and stability of 4-Chloro-2,3-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can proceed under mild conditions . The specific reaction conditions, such as temperature and the presence of other reagents, can impact the efficiency of the reaction .
Propiedades
IUPAC Name |
(4-chloro-2,3-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADBJOSUOMFYHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3-difluorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







